molecular formula C3H3LiO B14675335 lithium;methoxyethyne CAS No. 36677-82-4

lithium;methoxyethyne

Cat. No.: B14675335
CAS No.: 36677-82-4
M. Wt: 62.0 g/mol
InChI Key: IXWZSIDKMOQNDL-UHFFFAOYSA-N
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Description

Lithium methoxyethyne (Li–C≡C–OCH₃) is a lithium acetylide derivative featuring a methoxy substituent on the sp-hybridized carbon. This organolithium compound is highly reactive due to the electron-withdrawing methoxy group, which enhances the acidity of the acetylide proton and stabilizes the conjugate base. Methoxyethyne derivatives are pivotal in cross-coupling reactions, serving as precursors for conductive materials and heterocyclic systems .

Properties

CAS No.

36677-82-4

Molecular Formula

C3H3LiO

Molecular Weight

62.0 g/mol

IUPAC Name

lithium;methoxyethyne

InChI

InChI=1S/C3H3O.Li/c1-3-4-2;/h2H3;/q-1;+1

InChI Key

IXWZSIDKMOQNDL-UHFFFAOYSA-N

Canonical SMILES

[Li+].COC#[C-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium methoxyethyne typically involves the reaction of lithium acetylide with methanol. The reaction proceeds as follows:

LiC≡CH+CH3OHLiC≡C-OCH3+H2\text{LiC≡CH} + \text{CH}_3\text{OH} \rightarrow \text{LiC≡C-OCH}_3 + \text{H}_2 LiC≡CH+CH3​OH→LiC≡C-OCH3​+H2​

This reaction is carried out under anhydrous conditions to prevent the hydrolysis of lithium acetylide. The reaction mixture is usually stirred at room temperature until the evolution of hydrogen gas ceases, indicating the completion of the reaction.

Industrial Production Methods

Industrial production of lithium methoxyethyne may involve the use of advanced techniques such as continuous flow reactors to ensure consistent product quality and yield. The process would involve the careful handling of lithium acetylide and methanol, with strict control over reaction conditions to prevent side reactions and ensure safety.

Chemical Reactions Analysis

Types of Reactions

Lithium methoxyethyne can undergo various types of chemical reactions, including:

    Oxidation: Lithium methoxyethyne can be oxidized to form lithium methoxyacetate.

    Reduction: The compound can be reduced to form lithium methoxyethane.

    Substitution: Lithium methoxyethyne can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or amines (NH₂⁻) can be used under basic conditions.

Major Products

    Oxidation: Lithium methoxyacetate

    Reduction: Lithium methoxyethane

    Substitution: Various substituted methoxyethyne derivatives

Scientific Research Applications

Lithium methoxyethyne has several scientific research applications, including:

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of lithium methoxyethyne involves its ability to participate in various chemical reactions due to the presence of the reactive lithium and methoxyethyne groups. The lithium atom can act as a strong nucleophile, while the methoxyethyne group can undergo addition and substitution reactions. These properties make lithium methoxyethyne a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Lithium Acetylide-Ethylenediamine Complex (HC≡CLi·H₂NCH₂CH₂NH₂)

This complex, structurally related to lithium methoxyethyne, is stabilized by coordination with ethylenediamine, which mitigates its extreme reactivity. Key differences include:

  • Stability : The ethylenediamine ligand reduces moisture sensitivity, making the complex easier to handle than uncoordinated lithium acetylides .
  • Reactivity : The absence of an electron-withdrawing group (e.g., methoxy) results in lower electrophilic character compared to lithium methoxyethyne.

Ethoxyvinyl Lithium (Li–CH₂CH(OCH₂CH₃))

A structurally similar alkoxy-substituted organolithium compound, ethoxyvinyl lithium, exhibits reduced basicity compared to lithium methoxyethyne due to the alkoxy group’s position on a sp³-hybridized carbon. This compound is used in stereoselective alkylation reactions .

Sodium and Potassium Methoxyethyne Analogues

Comparative Data Table

Table 1: Properties of Lithium Methoxyethyne and Related Compounds

Compound Molecular Formula Stability (Air Sensitivity) Reactivity Toward Electrophiles Key Applications
Lithium methoxyethyne C₃H₃LiO High (pyrophoric) Extreme (forms C–C bonds) Conductive polymers, catalysis
Lithium acetylide-ethylenediamine C₄H₉LiN₂ Moderate (ligand-stabilized) Moderate Organic synthesis
Ethoxyvinyl lithium C₄H₇LiO Low (requires low temps) High (stereoselective reactions) Pharmaceuticals

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